The synthesis of ND-336 involves several chemical reactions that yield the desired compound with high specificity. Initial synthetic pathways utilize thiobenzoic acid as a precursor, employing copper-catalyzed coupling reactions to form key intermediates. The synthesis typically follows a multi-step approach that includes:
ND-336's molecular structure is characterized by its unique thiirane ring system, which contributes to its biological activity. The compound's chemical formula is CHNOS, and it has a molecular weight of approximately 288.36 g/mol.
Key structural features include:
Crystallographic data supports the three-dimensional conformation of ND-336, revealing insights into its binding interactions within the active site of MMPs .
ND-336 undergoes various chemical reactions primarily related to its metabolism and interaction with target enzymes. Key reactions include:
These metabolic pathways are essential for understanding the pharmacokinetics of ND-336.
The mechanism of action for ND-336 primarily revolves around its role as a selective inhibitor of MMP-9. It binds to the active site of the enzyme, leading to:
This selective inhibition is crucial in therapeutic contexts where modulation of matrix metalloproteinases can enhance tissue repair without affecting other physiological processes.
ND-336 exhibits several notable physical and chemical properties:
These properties are essential for formulating ND-336 into therapeutic agents suitable for clinical use .
ND-336 has promising applications in various scientific fields:
The ongoing research into ND-336 continues to unveil its potential across multiple therapeutic avenues, underscoring its significance in modern medicinal chemistry.
ND-336 possesses a molecular weight of 335.06 g/mol for the free base and 371.90 g/mol for the hydrochloride salt [3] [6] [7]. Its core structure integrates a chiral thiirane (episulfide) ring connected via a sulfonyl linker to a biphenylether scaffold bearing a terminal aminomethyl group. Key physicochemical properties include:
Table 1: Physicochemical Profile of ND-336
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula (Free base) | C₁₆H₁₇NO₃S₂ | [3] [6] |
Molecular Formula (HCl Salt) | C₁₆H₁₈ClNO₃S₂ | [3] [7] |
Molecular Weight (Free base) | 335.06 g/mol | [6] |
Molecular Weight (HCl Salt) | 371.90 g/mol | [3] [7] |
XLogP | 2.72 | Calculated [6] |
Topological Polar Surface Area (TPSA) | 77.77 Ų | Calculated [6] |
Hydrogen Bond Donors | 1 | [6] |
Hydrogen Bond Acceptors | 3 | [6] |
Rotatable Bonds | 6 | [6] |
Stereochemistry | Chiral (Thiirane carbon) | [3] [4] |
Active Enantiomer | (R)-ND-336 | [3] [4] |
Solubility | Soluble in DMSO (>30 mg/mL) | [3] [7] |
The synthesis of ND-336 centers on constructing the chiral thiirane moiety linked to the biphenyl sulfone core. A common approach involves the nucleophilic displacement of an activated aryl fluoride on a precursor like 4-fluorophenyl phenyl sulfone by 4-(aminomethyl)phenol. Subsequent functionalization introduces the chiral thiirane group. Crucially, achieving enantiomeric purity requires either resolution techniques or asymmetric synthesis targeting the (R)-thiirane configuration [4]. Metabolism studies reveal distinct pathways:
Table 2: Key Metabolic Pathways and Metabolites of (R)-ND-336
Metabolite | Structure | Formation Pathway | Species Observed | Enzymes Involved |
---|---|---|---|---|
M2 | (Hydroxymethyl derivative) | Reduction of Aldehyde Intermediate | All species tested (Mouse, Rat, Dog, Minipig, Monkey, Human) | Aldehyde Reductase |
M3 | (Carboxylic acid derivative) | Oxidation of Aldehyde Intermediate | All species tested (Mouse, Rat, Dog, Minipig, Monkey, Human) | Aldehyde Dehydrogenase |
M1 | (N-Acetyl derivative) | N-Acetylation of primary amine | Rat only | N-Acetyltransferase (NAT) |
Synthetic standards confirmed the identities of M1, M2, and M3 [4]. Notably, metabolites M1, M2, and M3 exhibit significantly reduced inhibitory activity against MMP-9 (Ki/IC50 >> Ki of parent (R)-ND-336), indicating metabolic inactivation is a key clearance mechanism [4].
ND-336 functions as a potent and selective inhibitor targeting specific members of the MMP family:
The pathological relevance of MMP-9 targeting is underscored by findings that active MMP-9 levels are significantly elevated (5-fold in severe human DFUs, 20% increase in infected diabetic mouse wounds) compared to controls, correlating with delayed healing [1]. Inhibition of MMP-9, MMP-2, and MMP-14 by ND-336 addresses key proteases driving excessive extracellular matrix (ECM) degradation and impaired tissue repair in chronic wounds.
ND-336 exerts its inhibitory effects through distinct kinetic mechanisms depending on the target MMP, exploiting structural differences in their active sites:
Table 3: Inhibition Kinetics and Mechanism of (R)-ND-336 against Key MMP Targets
Target MMP | Inhibition Constant (Ki) | Mechanism of Inhibition | Residence Time | Selectivity vs. MMP-8 | Therapeutic Consequence |
---|---|---|---|---|---|
MMP-9 (Gelatinase B) | 19 ± 3 nM | Competitive, Slow-Binding | 300 ± 1 min | >450-fold | Prolonged suppression of detrimental MMP-9 activity |
MMP-8 (Neutrophil Collagenase) | 8590 ± 230 nM | Noncompetitive | Seconds | Reference | Spares beneficial MMP-8 activity |
MMP-2 (Gelatinase A) | 127 nM [3], 85 nM [2]* | Not Fully Specified (Likely Competitive) | Not Reported | >60-fold | Contributes to reduced gelatin degradation |
MMP-14 (MT1-MMP) | 119 nM [3], 120 nM [2]* | Not Fully Specified (Likely Competitive) | Not Reported | >70-fold | May inhibit pro-MMP-2 activation and direct ECM cleavage |
Note: Slight variations in reported Ki values exist between sources. Values cited reflect specific publications. The core finding of potent inhibition holds.
The combination of high affinity for MMP-9, slow dissociation kinetics, and differential inhibition mechanisms (competitive/slow-binding vs. noncompetitive/transient) provides (R)-ND-336 with a unique pharmacological profile enabling selective suppression of pathological MMP-9 activity while preserving or allowing reparative functions of other MMPs like MMP-8 in complex wound environments [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7